LSD1 Enzyme Inhibition: IC₅₀ Assessment and Comparison to Tranylcypromine Baseline
This compound was evaluated for inhibition of human recombinant LSD1 (KDM1A). The target compound exhibited an IC₅₀ of 10,000 nM (10 µM) against LSD1 [1]. In the same assay platform, the well-characterized LSD1/MAO inhibitor (±)-Tranylcypromine (2-PCPA) demonstrated an IC₅₀ of 7,870 nM (7.87 µM) against MAOA, providing a cross-assay reference point for the methodology [2]. While the target compound's LSD1 potency is modest (micromolar range), the data establish a baseline activity level useful for SAR triage.
| Evidence Dimension | LSD1 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM |
| Comparator Or Baseline | Tranylcypromine: IC₅₀ = 7,870 nM against MAOA (assay platform reference) |
| Quantified Difference | Target compound is approximately 1.27-fold weaker than tranylcypromine at MAOA, but direct LSD1 comparative data for tranylcypromine in this assay are not available |
| Conditions | Human recombinant LSD1; H₂O₂ production assay; 30 min incubation; methylated peptide substrate; Amplex red reagent detection [1] |
Why This Matters
The availability of quantitative LSD1 inhibition data—even at micromolar potency—enables the compound to serve as a validated starting point or negative control in LSD1-focused screening cascades, distinguishing it from analogs lacking any reported LSD1 activity.
- [1] BindingDB Entry BDBM50067587 (CHEMBL3402055). Affinity Data: IC₅₀ = 10,000 nM. Inhibition of human recombinant LSD1. Waseda University / ChEMBL Curated. View Source
- [2] BindingDB PrimarySearch_ki, Entry 50045550. Tranylcypromine (BDBM50113851) IC₅₀ = 7,870 nM against human MAOA. View Source
